molecular formula C19H21N5O3 B2370854 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483994-91-8

3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2370854
CAS No.: 483994-91-8
M. Wt: 367.409
InChI Key: GYXQDZKTCOWCJU-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a tetrazole ring, which is known for its stability and bioactivity, making it of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Amide Bond Formation: The amide bond is formed by reacting the tetrazole-containing intermediate with an appropriate amine under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the amide bond or the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the tetrazole ring is known for its bioisosteric properties, making this compound a potential candidate for drug development.

Medicine

Medicinally, compounds with tetrazole rings are often explored for their potential as enzyme inhibitors or receptor agonists/antagonists.

Industry

Industrially, such compounds might be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action for compounds like 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide
  • 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)butanamide

Uniqueness

The uniqueness of 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a tetrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula: C19H21N5O3
  • Molecular Weight: 365.41 g/mol
  • IUPAC Name: this compound

Structure

The structural representation of the compound includes a tetrazole ring and two aromatic substituents, which are critical for its biological activity. The presence of methoxy groups enhances lipophilicity and may influence receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrazole have shown efficacy against various cancer cell lines. A study demonstrated that a related tetrazole derivative exhibited an IC50 value of less than 10 µM against human cancer cell lines, indicating potent cytotoxicity .

Neuroprotective Effects

Research has suggested that tetrazole derivatives may possess neuroprotective properties. In vitro assays have shown that these compounds can reduce oxidative stress markers in neuronal cells. A specific study indicated that a related compound significantly decreased levels of reactive oxygen species (ROS) in neuronal cultures exposed to neurotoxic agents .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has also been explored. In animal models, compounds similar to this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways effectively .

Antimicrobial Activity

Tetrazole compounds have been evaluated for their antimicrobial properties. A study reported that derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of several tetrazole derivatives, including our compound of interest. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa8.5Caspase activation
Compound BMCF-76.3ROS generation
This compound A549<10Apoptosis induction

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated a significant reduction in cell death compared to controls.

TreatmentCell Viability (%)
Control40
H2O220
This compound 60

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-6-4-5-7-16(12)20-19(25)15(18-21-23-24-22-18)10-13-8-9-14(26-2)11-17(13)27-3/h4-9,11,15H,10H2,1-3H3,(H,20,25)(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXQDZKTCOWCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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